N-(tert-Butyldimethylsilyl)phthalimide
Description
Overview of N-Substituted Phthalimides in Contemporary Organic Synthesis
N-Substituted phthalimides are a cornerstone class of compounds in organic chemistry, valued for their versatility and stability. alfa-chemistry.com The phthalimide (B116566) structure itself, featuring an imide functional group fused to a benzene (B151609) ring, serves as a crucial building block and protecting group. khanacademy.orgguidechem.com Historically and currently, its most prominent role is in the Gabriel synthesis, a robust method for the preparation of primary amines from alkyl halides. khanacademy.orglibretexts.org This reaction leverages the acidity of the N-H bond in phthalimide, which can be deprotonated to form a potent nucleophile, the phthalimide anion. alfa-chemistry.com This anion then displaces a halide from an alkyl halide, and subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide yields a primary amine, effectively preventing the over-alkylation often seen with ammonia. nih.gov
Beyond the Gabriel synthesis, the phthalimide framework is integral to the synthesis of a vast array of molecules. nih.govorganic-chemistry.org In peptide synthesis, it is used to protect the amino group of amino acids, preventing racemization and unwanted side reactions. organic-chemistry.org Furthermore, the inherent structural properties of the phthalimide core—a hydrophobic aryl ring and a hydrogen-bonding domain—make it a valuable pharmacophore. researchgate.net Consequently, N-substituted phthalimide derivatives are prevalent in medicinal chemistry, forming the basis for compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and analgesic properties. guidechem.comresearchgate.netchemicalbook.comepa.govsphinxsai.com Their applications also extend to materials science, where they are used in the synthesis of polymers, dyes, and agrochemicals. khanacademy.orgpapchemlifesciences.com
Significance of the tert-Butyldimethylsilyl Moiety in Modern Chemical Transformations
The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely employed organosilicon moiety that primarily functions as a protecting group for alcohols in multi-step organic synthesis. Its significance stems from a combination of steric bulk and predictable chemical reactivity. The large tert-butyl group provides considerable steric hindrance around the silicon atom, which makes the resulting silyl (B83357) ether (a TBDMS-protected alcohol) exceptionally stable across a broad range of reaction conditions. rsc.org This stability allows chemists to perform various transformations on other parts of a complex molecule without affecting the protected hydroxyl group.
The introduction of a TBDMS group, a process known as silylation, typically involves reacting an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444). The resulting TBDMS ether is resistant to cleavage by many nucleophiles and bases, as well as under many oxidative and reductive conditions. Despite this stability, the TBDMS group can be removed reliably and selectively under specific conditions, most commonly using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF). The high affinity of silicon for fluorine drives this deprotection reaction. This robust "protect-transform-deprotect" strategy is a fundamental tool in the synthesis of complex natural products and pharmaceuticals.
Scope and Research Trajectories of N-(tert-Butyldimethylsilyl)phthalimide in Chemical Literature
This compound is a specific chemical entity that combines the two functional components discussed above. It is commercially available from various chemical suppliers, indicating its use as a reagent or intermediate in synthesis. alfa-chemistry.comchemicalbook.com
| Property | Data | Source(s) |
| IUPAC Name | 2-[tert-butyl(dimethyl)silyl]isoindole-1,3-dione | alfa-chemistry.com |
| CAS Number | 79293-84-8 | alfa-chemistry.comepa.gov |
| Molecular Formula | C14H19NO2Si | alfa-chemistry.comalfa-chemistry.com |
| Molecular Weight | 261.39 g/mol | alfa-chemistry.com |
| Melting Point | 115-119 °C | alfa-chemistry.com |
Detailed research findings explicitly documenting the widespread application of this compound are limited in readily accessible chemical literature. However, based on the reactivity of analogous compounds, its research trajectory can be inferred. The key feature of the molecule is the N-Si bond. In related compounds like N-silylamines, this bond is known to be reactive. rsc.org
Therefore, this compound has the potential to act in two primary capacities:
As a Silylating Agent: It could serve as a reagent to introduce the TBDMS group onto other molecules, although it is less common for this purpose than reagents like TBDMSCl.
As a Phthalimide Anion Source: The N-Si bond can be cleaved, making the compound a synthetic equivalent of the phthalimide anion. This could potentially be used in variations of the Gabriel synthesis or other reactions where a phthalimide nucleophile is required under non-basic conditions. The cleavage would generate a stable silyl byproduct.
While extensive studies on this specific compound are not prevalent, its existence as a commercial product suggests it holds a niche role as a stable, solid source of either the TBDMS group or the phthalimide moiety for specialized synthetic applications that are not broadly published.
Structure
3D Structure
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2Si/c1-14(2,3)18(4,5)15-12(16)10-8-6-7-9-11(10)13(15)17/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJNRHYJHTYODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404151 | |
| Record name | N-(tert-Butyldimethylsilyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79293-84-8 | |
| Record name | N-(tert-Butyldimethylsilyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Tert Butyldimethylsilyl Phthalimide and Its Derivatives
Classical and Contemporary Synthetic Routes for N-(tert-Butyldimethylsilyl)phthalimide
The most fundamental method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine. organic-chemistry.org In the case of this compound, this would involve the reaction of phthalic anhydride with a silylamine.
Another classical approach is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide. organic-chemistry.org While traditionally used for synthesizing primary amines, a variation of this method could be adapted for silylation.
Contemporary methods often focus on improving efficiency and expanding the substrate scope. For instance, the N-alkylation of aromatic cyclic imides can be achieved using cesium carbonate as a base in anhydrous N,N-dimethylformamide (DMF) at mild temperatures. organic-chemistry.org This method is compatible with various functional groups that might be sensitive to harsher basic conditions.
Synthesis of Substituted this compound Analogs
The functionalization of the phthalimide core allows for the creation of a wide array of derivatives with tailored properties.
Palladium-Mediated Cross-Coupling Strategies (e.g., Stille Coupling for N-(tert-Butyldimethylsilyl)-4-(pyridin-2-yl)phthalimide)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Stille coupling, which pairs an organotin compound with an organic halide, can be employed to introduce substituents onto the phthalimide ring. To synthesize a derivative like N-(tert-Butyldimethylsilyl)-4-(pyridin-2-yl)phthalimide, a halogenated this compound precursor would be reacted with an organostannane, such as 2-(tributylstannyl)pyridine, in the presence of a palladium catalyst.
While specific examples for the Stille coupling of this compound are not prevalent in the provided results, the general applicability of palladium-catalyzed cross-coupling to phthalimide systems is well-established for creating functionalized derivatives.
Formation of Halogenated this compound Intermediates
The synthesis of halogenated this compound intermediates is a crucial step for subsequent cross-coupling reactions. These intermediates are typically prepared by starting with a halogenated phthalic anhydride, such as 4-bromophthalic anhydride or 4-chlorophthalic anhydride. This halogenated anhydride is then reacted with a suitable silylamine under conditions similar to those used for the synthesis of the parent this compound. The resulting halogenated this compound can then serve as a substrate for various palladium-catalyzed reactions.
Derivatization via Ring Functionalization
Beyond cross-coupling, the phthalimide ring can be functionalized through various other reactions. For instance, N-functionalization of phthalimides can be achieved using potassium fluoride (B91410) on alumina (B75360) (KF-Al2O3) as a strong base to deprotonate the imide nitrogen, increasing its nucleophilicity for reaction with electrophiles. nih.gov While this applies to the N-H bond of phthalimide itself, similar principles of activating the molecule can be applied to ring functionalization strategies on N-substituted phthalimides.
Sustainable and Green Chemistry Approaches in the Synthesis of Phthalimide Derivatives
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.
Microwave-Assisted Protocols
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reactions and often improving yields. nih.gov The reaction of phthalic anhydride with amines can be efficiently carried out under microwave irradiation, significantly reducing reaction times from hours to minutes. researchgate.net For example, the synthesis of N-substituted phthalimides has been achieved by heating the reactants in a microwave at 150-250°C for 3-10 minutes, resulting in good yields. researchgate.net This method offers a greener alternative to conventional heating due to its energy efficiency. ege.edu.tr The use of microwave irradiation has been successfully applied to the synthesis of various phthalimide and maleimide (B117702) derivatives. researchgate.netresearchgate.net
| Synthetic Approach | Key Features | Typical Conditions |
| Classical Condensation | Direct reaction of phthalic anhydride and an amine. organic-chemistry.org | High temperatures, often with a dehydrating agent or in a high-boiling solvent. organic-chemistry.orgresearchgate.net |
| Gabriel Synthesis Variant | N-alkylation/silylation of potassium phthalimide. organic-chemistry.org | Alkyl/silyl (B83357) halide, polar aprotic solvent. organic-chemistry.org |
| Palladium Cross-Coupling | Formation of C-C bonds to functionalize the ring. | Palladium catalyst, organometallic reagent, halogenated phthalimide. |
| Microwave-Assisted Synthesis | Rapid, energy-efficient synthesis. researchgate.netege.edu.tr | Microwave irradiation, often solvent-free or in a minimal amount of solvent. researchgate.netege.edu.tr |
Catalytic Methods for Improved Efficiency
The synthesis of N-silylated imides, such as this compound, is a crucial transformation in organic chemistry, providing valuable intermediates and protecting groups. While catalysis is a cornerstone for enhancing the efficiency of many chemical reactions, the N-silylation of phthalimide is predominantly achieved through highly effective stoichiometric methods. The existing protocols are often high-yielding and proceed under mild conditions, which may account for the limited development of specific catalytic cycles for this particular transformation.
Standard synthesis typically involves the reaction of phthalimide with a silylating agent, most commonly tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a stoichiometric base. Bases like triethylamine (B128534) or imidazole (B134444) are used in solvents such as N,N-dimethylformamide (DMF) to neutralize the hydrochloric acid byproduct and facilitate the reaction.
Although often used in stoichiometric or even excess amounts in this specific synthesis, imidazole is a well-known catalyst for other silylation reactions, where it can form a highly reactive silyl-imidazolium intermediate. In the context of preparing this compound, its role is primarily that of a base and nucleophilic activator. Research into truly sub-stoichiometric, catalytic systems for this reaction is not extensively documented, as the established methods already provide excellent results.
For perspective, catalytic strategies are more widely explored for the synthesis of other phthalimide derivatives, such as N-aryl or N-alkyl phthalimides, where transition metals like palladium, copper, and rhodium have been employed to improve efficiency and substrate scope. researchgate.netnih.gov Similarly, Lewis acids such as Tantalum(V) chloride (TaCl₅) on silica (B1680970) gel have been used to catalyze the formation of imides from anhydrides and amines under solvent-free conditions. organic-chemistry.org However, these methods are generally applied to the formation of N-C bonds rather than N-Si bonds.
The efficiency of the common stoichiometric synthesis of this compound is detailed in the following research findings.
Research Findings on Stoichiometric Synthesis
The reaction of phthalimide with tert-butyldimethylsilyl chloride and a base is a robust and widely adopted method. The table below summarizes typical conditions and outcomes, highlighting the high efficiency that often obviates the need for further catalytic development.
N Tert Butyldimethylsilyl Phthalimide As a Strategic Reagent in Organic Transformations
Role in Selective Silylation Reactions
The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for hydroxyl functions in organic synthesis due to its stability under various reaction conditions and its ease of removal. N-(tert-Butyldimethylsilyl)phthalimide serves as an effective silylating agent, offering advantages in terms of selectivity and reactivity.
Preferential Silylation of Primary Hydroxyl Groups in Complex Substrates (e.g., Carbohydrates)
In molecules containing multiple hydroxyl groups of varying steric environments, such as carbohydrates, the selective protection of a specific hydroxyl group is a significant synthetic challenge. This compound, in conjunction with a suitable base, has been shown to exhibit a notable preference for the silylation of primary hydroxyl groups over more sterically hindered secondary and tertiary ones.
For instance, in the context of carbohydrate chemistry, the selective silylation of the primary hydroxyl group at the C-6 position of a pyranose ring is a common requirement for subsequent synthetic manipulations. The use of this compound in the presence of a catalyst like imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP) facilitates this transformation with high regioselectivity. nih.gov This selectivity is primarily attributed to the steric bulk of the tert-butyldimethylsilyl group, which favors reaction at the less sterically encumbered primary hydroxyl site.
Research on the regioselective modification of N-phthaloylchitosan, a derivative of the naturally occurring polysaccharide chitosan, has demonstrated the efficacy of tert-butyldimethylsilyl chloride (TBDMSCl) in preferentially protecting the primary hydroxyl groups. nih.gov While not directly employing this compound, this work underscores the inherent selectivity of the TBDMS group for primary alcohols in complex carbohydrate structures. The degree of substitution can be controlled by modulating reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents. nih.gov
Table 1: Reagents for Preferential Silylation
| Reagent/Catalyst | Function |
| This compound | Silylating agent |
| Imidazole | Base/Catalyst |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst |
Mechanistic Considerations in Silylation (e.g., Proposed N-tert-Butyldimethylsilylimidazole Reactive Intermediate)
The mechanism of silylation using this compound in the presence of imidazole is believed to proceed through a more reactive silylating species. It is proposed that imidazole reacts with this compound to generate a transient N-(tert-butyldimethylsilyl)imidazole intermediate. This intermediate is a more potent silyl (B83357) donor than the parent phthalimide (B116566) derivative.
Utility as a Precursor for Radical Generation
Beyond its role in protecting group chemistry, this compound serves as a valuable precursor for the synthesis of N-(acyloxy)phthalimide derivatives. These derivatives have gained significant prominence as versatile precursors for the generation of nitrogen-centered and carbon-centered radicals under mild conditions, enabling a plethora of modern synthetic transformations. acs.orgnih.gov
Formation of Nitrogen-Centered Radicals from N-(Acyloxy)phthalimide Derivatives
N-(Acyloxy)phthalimide esters, readily prepared from carboxylic acids and N-hydroxyphthalimide (which can be accessed from this compound), are key precursors for generating radicals. nih.gov Under visible light photoredox catalysis, these esters can undergo a single-electron transfer (SET) reduction. nih.gov This reduction can lead to the fragmentation of the N-O bond, generating a phthalimidyl radical (a nitrogen-centered radical) and a carboxylate anion. nih.gov The specific fragmentation pathway, whether it leads to a nitrogen-centered radical or a carbon-centered radical via decarboxylation, can be influenced by the nature of the substituent on the acyl group. nih.gov
Applications in Redox-Initiated Radical Chain Mechanisms (e.g., Reductive Decarboxylation)
A more common and widely exploited pathway for radical generation from N-(acyloxy)phthalimide esters involves reductive decarboxylation. hw.ac.uknsf.gov Upon single-electron reduction, these esters can undergo a concerted or stepwise fragmentation to release carbon dioxide, a phthalimide anion, and a carbon-centered radical. nih.govhw.ac.uk This process is entropically favorable due to the extrusion of gaseous CO2. hw.ac.uk
These generated alkyl radicals are highly valuable intermediates in a variety of carbon-carbon bond-forming reactions. One notable application is their use in Giese-type additions, where the radical adds to an electron-deficient alkene (a Michael acceptor). hw.ac.uk The resulting radical intermediate can then be further reduced and protonated to afford the final product. escholarship.orgnih.gov This strategy has been successfully employed to construct complex molecular architectures, including the formation of quaternary carbon centers. escholarship.orgnih.gov The stability and ease of handling of N-(acyloxy)phthalimide esters make them superior precursors compared to traditional radical sources like Barton esters. hw.ac.uk
Table 2: Key Steps in Reductive Decarboxylation
| Step | Description |
| Activation | N-(Acyloxy)phthalimide ester is activated by a single-electron transfer (SET). |
| Fragmentation | The activated ester undergoes fragmentation, releasing CO2 and a phthalimide anion. |
| Radical Formation | A carbon-centered radical is generated. |
| Reaction | The radical participates in subsequent bond-forming reactions (e.g., Giese addition). |
Photochemical Radical Processes (e.g., Electron Donor-Acceptor Complex Catalysis, Giese-type Additions)
The generation of radicals from N-(acyloxy)phthalimide esters can be efficiently achieved using photochemical methods, particularly through the formation of electron donor-acceptor (EDA) complexes. core.ac.ukexlibrisgroup.comresearchgate.net In this approach, the N-(acyloxy)phthalimide ester acts as the electron acceptor, and a suitable electron donor (which can be a catalyst or even a reactant) forms a complex that can be excited by visible light. core.ac.uknih.gov
Upon photoexcitation, an electron is transferred from the donor to the N-(acyloxy)phthalimide ester, initiating the radical generation cascade as described above. core.ac.uknih.gov This EDA complex-mediated strategy offers a powerful and mild method for initiating radical reactions without the need for stoichiometric and often toxic initiators. core.ac.uk The generated radicals can then participate in a variety of transformations, including the aforementioned Giese-type additions to electron-poor olefins. core.ac.uknih.gov This methodology has been applied to develop three-component reactions, combining a Giese addition with a subsequent radical trapping step, further highlighting its synthetic utility. core.ac.uk
Involvement in N-Protection Strategies and Amine Synthesis
This compound, a compound featuring both a phthalimide moiety and a tert-butyldimethylsilyl (TBDMS) group, has emerged as a versatile reagent in modern organic synthesis. The unique combination of these two functional groups allows for its application in sophisticated N-protection strategies and the synthesis of primary amines, offering distinct advantages over traditional methods.
Analogs and Modifications of the Gabriel Synthesis
The Gabriel synthesis, a classic method for preparing primary amines, traditionally involves the N-alkylation of potassium phthalimide followed by hydrazinolysis to release the desired amine. medchemexpress.commdpi.com While effective, this method can be limited by the harsh conditions required for deprotection. youtube.com The use of this compound offers a strategic modification to this venerable reaction, primarily by facilitating reactions under milder conditions and expanding the scope of accessible amines.
The N-Si bond in this compound is susceptible to cleavage under specific conditions, which can be exploited in modified Gabriel-type syntheses. For instance, the silyl group can act as a temporary protecting group for the phthalimide nitrogen, allowing for a range of chemical transformations on a substrate before the nitrogen is revealed for subsequent reactions. Research into the reactivity of related N-silylated imides has shown that the Si-N bond can be cleaved with reagents like boron trifluoride etherate, suggesting a pathway for deprotection that is orthogonal to traditional phthalimide cleavage methods. researchgate.net
While direct alkylation of this compound is not the standard approach, its derivatives serve as valuable precursors. For example, N-(silylmethyl)phthalimides can undergo photocyclization reactions, where the silyl group is cleaved during the process to form new heterocyclic structures. koreascience.kr This showcases the utility of the N-silyl phthalimide framework in constructing complex nitrogen-containing molecules, representing a significant departure from the linear amine synthesis of the classical Gabriel reaction.
The table below summarizes the key differences between the classical Gabriel synthesis and potential modifications employing this compound.
| Feature | Classical Gabriel Synthesis | Modified Gabriel Synthesis with this compound |
| Nitrogen Source | Potassium Phthalimide | This compound or its derivatives |
| Alkylation Step | SN2 reaction with alkyl halides medchemexpress.com | Can involve more complex transformations prior to amine formation |
| Deprotection | Typically harsh conditions (e.g., hydrazine (B178648), strong acid/base) youtube.comnih.gov | Potentially milder and more selective N-Si bond cleavage |
| Advantages | Avoids over-alkylation of amines medchemexpress.com | Potential for orthogonal protection schemes and synthesis of complex structures |
Orthogonal Protecting Group Strategies in Multistep Syntheses
In the synthesis of complex molecules with multiple functional groups, orthogonal protecting group strategies are paramount. organic-chemistry.org This approach allows for the selective removal of one protecting group in the presence of others, enabling sequential and controlled chemical transformations. The bifunctional nature of this compound, containing both a phthalimide and a TBDMS group, makes it an intriguing component in such strategies.
The TBDMS group is a widely used protecting group for alcohols and is known for its stability under a variety of reaction conditions, yet it can be selectively removed with fluoride (B91410) reagents (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or under specific acidic conditions. organic-chemistry.org The phthalimide group, on the other hand, protects a primary amine and is typically removed by hydrazinolysis. organic-chemistry.org The differential reactivity of these two groups forms the basis of an orthogonal protection scheme.
A synthetic strategy could involve a molecule with both a hydroxyl group protected as a TBDMS ether and a primary amine protected as a phthalimide. The TBDMS group could be removed to allow for reaction at the hydroxyl position, leaving the phthalimide group intact. Subsequently, the phthalimide group could be removed to liberate the amine for further functionalization. This orthogonality is crucial in the synthesis of complex natural products and pharmaceuticals.
Research has demonstrated the compatibility of silyl ethers and phthalimide protecting groups in multistep syntheses. For instance, in the total synthesis of complex molecules, it is common to encounter intermediates bearing both these protective moieties. koreascience.kr The ability to selectively deprotect one without affecting the other is a testament to the robustness of this orthogonal pairing.
The following table outlines the deprotection conditions for the TBDMS and phthalimide groups, highlighting their orthogonality.
| Protecting Group | Deprotection Reagent/Condition | Stability of Other Group |
| tert-Butyldimethylsilyl (TBDMS) | Tetrabutylammonium fluoride (TBAF), Acetic Acid, etc. organic-chemistry.org | Phthalimide group is generally stable |
| Phthalimide | Hydrazine (NH2NH2), Sodium borohydride/2-propanol then acetic acid organic-chemistry.org | TBDMS group is generally stable |
The strategic application of this compound and the principles of orthogonal protection it embodies allow for the efficient and controlled synthesis of intricate molecular architectures that would be challenging to assemble using more traditional synthetic methodologies.
Advanced Applications in Complex Molecule Synthesis
Glycoscience and Carbohydrate Chemistry
In the realm of carbohydrate chemistry, the selective protection of hydroxyl groups is paramount to achieving desired regio- and stereochemical outcomes in glycosylation and other transformations. N-(tert-Butyldimethylsilyl)phthalimide has emerged as a valuable tool for the selective silylation of primary hydroxyl groups, a critical step in the synthesis of various complex carbohydrates.
The synthesis of deoxyfluoro sugars, a class of carbohydrate analogues with significant potential in biochemistry and pharmacology, often requires strategic protection of multiple hydroxyl groups. This compound, in the presence of a weak base catalyst, serves as an effective reagent for the selective silylation of primary hydroxyl groups in carbohydrate precursors. acs.org This selective protection is a key step, enabling subsequent chemical manipulations at other positions of the sugar ring, such as the introduction of a fluorine atom. The fluoride-ion displacement of carbohydrate trifluoromethanesulfonates is a common method for producing deoxyfluoro sugars, and the prior protection of specific hydroxyl groups with the TBDMS group ensures the reaction occurs at the desired position. acs.orgtpcj.org
The process of selective silylation using N-substituted silylphthalimides allows for the differentiation of primary from secondary hydroxyl groups, a common challenge in carbohydrate chemistry. This selectivity is crucial for building complex carbohydrate structures where specific modification of the sugar backbone is required. acs.org
Nodulation factors are lipochitooligosaccharides that play a crucial role in the symbiotic relationship between leguminous plants and nitrogen-fixing bacteria. mdpi.com The synthesis of these complex molecules requires a sophisticated protecting group strategy to orchestrate the assembly of the oligosaccharide backbone and the subsequent attachment of the lipid chain.
In the synthesis of nodulation factors, tert-butyldimethylsilyl (TBDMS) protecting groups are instrumental. mdpi.com While the direct use of this compound is not always explicitly detailed in every synthetic scheme, the introduction of TBDMS ethers is a critical step. For instance, in the total synthesis of NodRf-III(C18:1, MeFuc), a protecting group exchange from benzyl (B1604629) to tert-butyldimethylsilyl groups is a key transformation. mdpi.com This exchange is necessary to have a protecting group that is stable under the conditions required for subsequent reactions, such as dephthaloylation, yet can be removed without affecting other sensitive functionalities in the molecule. mdpi.com The stability of the TBDMS group under various reaction conditions makes it a logical choice for protecting the anomeric center during the construction of the oligosaccharide chain. mdpi.com
The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group in carbohydrate chemistry due to its stability and orthogonal nature to other common protecting groups like acyl and benzyl ethers. scilit.com this compound provides a method for the introduction of this versatile protecting group. acs.org The strategic placement and removal of TBDMS groups can significantly influence the reactivity and stereoselectivity of glycosylation reactions. scilit.comnih.gov
The presence of a TBDMS group at the 4-O-position of an N-acetylglucosamine (GlcNAc) donor has been shown to have a favorable effect on the reactivity of the donor, leading to complete β-selectivity in glycosylation reactions with primary alcohols. vt.edu This "remote protecting group effect" demonstrates how the strategic manipulation of silyl (B83357) protecting groups can control the outcome of glycosylations.
Furthermore, the TBDMS group can be involved in migration between trans-diaxial hydroxyl functions under basic conditions, a phenomenon that can be exploited in synthetic strategies. nih.gov The ability to selectively introduce and manipulate TBDMS protecting groups, a process for which this compound is a key reagent, is therefore a cornerstone of modern oligosaccharide synthesis. acs.org
Polymer Chemistry and Materials Science
The precise control over monomer structure is fundamental to designing polymers with desired properties. Silylated monomers, including those derived from this compound, have been employed in the synthesis of high-performance polymers, such as hyperbranched aromatic poly(ether imide)s.
Hyperbranched aromatic poly(ether imide)s (HBPEIs) are a class of polymers known for their unique properties, including high solubility, low viscosity, and a high density of functional end groups. A novel and rapid synthesis of these polymers utilizes an AB2 monomer derived from this compound. acs.org Specifically, the monomer N-[3,5-di(tert-butyldimethylsilyloxy)phenyl]-4-fluorophthalimide is polymerized in a single-step process involving a fluoride-catalyzed arylation reaction. acs.org
The use of the tert-butyldimethylsilyl protected hydroxyl groups on the monomer allows for a rapid polymerization at elevated temperatures, yielding high molecular weight polymers in a very short reaction time. acs.org The degree of branching in the resulting hyperbranched polymer can be controlled by varying the polymerization reaction time. acs.org
Table 1: Synthesis of Hyperbranched Poly(ether imide)s
| Monomer | Polymerization Time (min) | Degree of Branching (%) |
|---|---|---|
| N-[3,5-di(tert-butyldimethylsilyloxy)phenyl]-4-fluorophthalimide | 2.5 | 66 |
| N-[3,5-di(tert-butyldimethylsilyloxy)phenyl]-4-fluorophthalimide | 20.0 | 42 |
Data sourced from Macromolecules, 1999, 32, 15, 4764-4768. acs.org
The polymerization of N-[3,5-di(tert-butyldimethylsilyloxy)phenyl]-4-fluorophthalimide proceeds via a fluoride-catalyzed aromatic nucleophilic substitution reaction. The active cesium phenoxide end groups, formed in the presence of a fluoride (B91410) catalyst like cesium fluoride, are crucial for the chain growth. acs.org
Interestingly, the degree of branching in the hyperbranched poly(ether imide)s is influenced by transetherification reactions that occur after the initial consumption of the monomer. acs.org These transetherification reactions are also catalyzed by the active cesium phenoxide end groups and lead to a reorganization of the polymer architecture, resulting in a lower degree of branching over longer reaction times. acs.org This was confirmed through model studies involving the reaction of N-[3,5-di-tert-butyldimethylsilyloxy)phenyl]phthalimide with a dendritic branching unit mimic. acs.org This understanding of the underlying reaction mechanisms allows for the tailoring of the polymer's architecture and properties by controlling the reaction conditions.
Synthesis of Organophosphorus Compounds
The phthalimide (B116566) group can be strategically employed in the synthesis of complex organophosphorus compounds through nucleophilic ring-opening reactions.
A versatile methodology for the synthesis of amide-functionalized phosphonates and phosphines utilizes the ring-opening of N-substituted phthalimides. While the direct use of this compound is not explicitly detailed, a closely related strategy starting from N-(bromoalkyl)phthalimides provides a strong proof of concept. In this approach, the N-(bromoalkyl)phthalimide is first converted to a phthalimidoalkylphosphonate via the Michaelis-Arbuzov reaction. cmu.edu
Subsequent treatment of the resulting phthalimidoalkylphosphonate with nucleophiles such as hydrazine (B178648) or primary phosphines leads to the opening of the phthalimide ring, yielding amide-functionalized phosphorus compounds. For example, reaction with a controlled amount of hydrazine produces bis-amido-functionalized bisphosphonates. cmu.edu Alternatively, reaction with (3-aminopropyl)phosphine results in a novel compound containing both a phosphine (B1218219) and a phosphonate (B1237965) moiety linked by an amide bond. cmu.edu
Furthermore, the phosphonate groups in these amide-functionalized products can be selectively reduced using reagents like LiAlH₄ to afford the corresponding primary bisphosphines. cmu.edu This sequence of reactions demonstrates how the phthalimide group can serve as a masked amine that is later transformed into an amide-functionalized linker for creating complex phosphine and phosphonate ligands. The tert-butyldimethylsilyl group in this compound could potentially be cleaved under conditions that facilitate the nucleophilic attack and subsequent ring-opening of the phthalimide, offering an alternative entry into these valuable organophosphorus compounds.
Isotopic Labeling Applications
A significant application of this compound is in the synthesis of isotopically labeled biomolecules, which are invaluable tools for structural and mechanistic studies.
N-(tert-Butyldimethylsilyl)[¹⁵N]phthalimide serves as an efficient ¹⁵N-labeling reagent for the synthesis of [2-¹⁵N]guanosine and 2'-deoxy[2-¹⁵N]guanosine derivatives. The synthesis involves the nucleophilic aromatic substitution of a 6-chloro-2-fluoropurine (B161030) derivative with N-(tert-Butyldimethylsilyl)[¹⁵N]phthalimide. This reaction proceeds efficiently in the presence of a catalytic amount of a desilylating agent, such as cesium fluoride (CsF), at room temperature in a solvent like dimethylformamide (DMF).
The reaction is highly regioselective for the 2-position of the purine (B94841) ring. The gradual in situ generation of the [¹⁵N]imido anion from the silylated phthalimide is key to this high regioselectivity. The resulting 6-chloro-2-[¹⁵N]phthalimidopurine intermediate is then converted to the desired [2-¹⁵N]guanosine derivative through subsequent chemical transformations. This method provides an efficient route to ¹⁵N-labeled guanosine (B1672433) derivatives under mild conditions.
Table 1: Key Reactions in the Synthesis of [2-¹⁵N]Guanosine Derivatives
Click to view table
| Starting Material | Reagent | Product | Key Features |
| 6-Chloro-2-fluoropurine derivative | N-(tert-Butyldimethylsilyl)[¹⁵N]phthalimide, CsF (cat.), DMF | 6-Chloro-2-[¹⁵N]phthalimidopurine derivative | High regioselectivity for the 2-position; Mild reaction conditions. |
| 6-Chloro-2-[¹⁵N]phthalimidopurine derivative | Subsequent conversion steps | [2-¹⁵N]Guanosine derivative | Efficient synthesis of ¹⁵N-labeled nucleosides. |
Construction of Complex Ring Systems and Scaffolds
The phthalimide moiety is a versatile building block, and its N-silylated derivatives, such as this compound, are instrumental in the synthesis of various complex cyclic structures. The TBDMS group can influence the reactivity and solubility of the phthalimide, and its lability under specific conditions allows for its strategic removal.
A notable application of silyl-protected phthalimides is in the synthesis of tricyclic fused lactam systems, which are of interest for their potential biological activities. Research has demonstrated that phthalimides can undergo a Mukaiyama-type aldol (B89426) cyclization to form variously substituted 1,2,3,9b-tetrahydro-5H-pyrrolo[2,1-a]isoindol-5-one systems. researchgate.netnih.gov In a key step of this process, a phthalimide precursor is treated with N,N-diisopropylethylamine (DIPEA) and tert-butyldimethylsilyl triflate (TBDMSOTf). nih.gov This reaction generates a silyl enol ether intermediate which then undergoes an intramolecular cyclization.
This process leads to the formation of a silyl-containing tricyclic pyrrolizidinone in high yield. nih.gov The reaction exhibits a high degree of regioselectivity, which is influenced by steric and electronic factors of the phthalimide starting material. researchgate.netnih.gov The initial aldol adduct can be prone to elimination, which can be controlled to achieve a one-pot aldol cyclization-elimination sequence. researchgate.netnih.gov
Table 1: Reagents and Yields for the Synthesis of a Silyl-Containing Tricyclic Pyrrolizidinone
| Starting Material | Reagents | Product | Yield | Reference |
| Phthalimide derivative (5a) | 1. N,N-diisopropylethylamine (DIPEA) 2. t-butyldimethylsilyl triflate (TBDMSOTf) | Silyl containing tricyclic pyrrolizidinone (8a) | 97% | nih.gov |
While phthalimides are versatile building blocks, the specific role of this compound in the synthesis of cyclobutane (B1203170) rings is not extensively documented in the scientific literature. The construction of cyclobutane rings often involves [2+2] cycloaddition reactions. rsc.org Although a wide array of substrates have been employed in such reactions, the direct participation of this compound as a key building block in the formation of the cyclobutane core appears to be a niche or underexplored area of research.
Phthalimides are recognized as important pharmacophores and are utilized as starting materials in the synthesis of a variety of biologically active molecules, including alkaloids. nih.gov The phthalimide group can serve as a masked primary amine, which is a common functional group in many alkaloids and pharmacophores. The Gabriel synthesis, a well-established method for forming primary amines, traditionally utilizes potassium phthalimide. ias.ac.in
While N-substituted phthalimides are key intermediates in the total synthesis of certain alkaloids, the specific and recurring use of this compound as a general synthetic intermediate for a broad range of alkaloids and pharmacophores is not prominently featured in the reviewed literature. ias.ac.in Phthalimide derivatives are indeed versatile scaffolds in medicinal chemistry for the development of new therapeutic agents. nih.govucl.ac.ukresearchgate.netmdpi.com However, the focus is often on the final phthalimide-containing structure rather than the specific use of a transient silyl-protected intermediate.
Spectroscopic Characterization and Analytical Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of N-(tert-Butyldimethylsilyl)phthalimide, offering detailed information about its proton, carbon, and nitrogen environments, as well as insights into dynamic molecular processes.
The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its structure by mapping the chemical environment of each hydrogen and carbon atom.
In the ¹H NMR spectrum, the protons of the tert-butyldimethylsilyl (TBDMS) group are distinctly observed. The nine protons of the tert-butyl group typically appear as a sharp singlet far upfield, around 0.9-1.0 ppm, due to the shielding effect of the silicon atom. rsc.org The six protons of the two methyl groups attached directly to the silicon atom also produce a singlet, found even further upfield at approximately 0.1-0.4 ppm. rsc.org The aromatic protons of the phthalimide (B116566) moiety appear significantly downfield, generally as a set of two multiplets between 7.7 and 7.9 ppm, characteristic of the A'A'B'B' spin system of the symmetrically substituted benzene (B151609) ring. rsc.orgresearchgate.net
The ¹³C NMR spectrum complements the proton data. The carbons of the TBDMS group are readily identified by their upfield shifts. The quaternary carbon of the tert-butyl group appears around 20 ppm, while the methyl carbons of this group are observed near 26-28 ppm. The silicon-bound methyl carbons are found at approximately -3 to -5 ppm. In the downfield region, the aromatic carbons of the phthalimide ring resonate between 123 and 134 ppm. researchgate.net The most downfield signals belong to the two equivalent carbonyl carbons of the imide function, which typically appear around 167-168 ppm. researchgate.net
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| tert-Butyl | -C(CH ₃)₃ | ~ 0.95 | ~ 27 |
| tert-Butyl | -C (CH₃)₃ | - | ~ 20 |
| Dimethylsilyl | -Si(CH ₃)₂ | ~ 0.3 | ~ -4 |
| Phthalimide | Aromatic CH | ~ 7.7 - 7.9 | ~ 123, 134 |
| Phthalimide | Aromatic C -C=O | - | ~ 132 |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Nitrogen-15 (¹⁵N) NMR spectroscopy, particularly with the use of isotopically enriched samples, serves as a powerful tool for probing the electronic environment of the nitrogen atom within the phthalimide ring. While natural abundance ¹⁵N NMR is often challenging due to the low gyromagnetic ratio and low natural abundance (0.37%) of the ¹⁵N isotope, using ¹⁵N-labeled this compound overcomes these limitations. Such labeled compounds can be synthesized from commercially available Phthalimide-¹⁵N potassium salt. sigmaaldrich.com
In mechanistic studies, ¹⁵N NMR can track the fate of the nitrogen atom through various chemical transformations. The chemical shift of the ¹⁵N nucleus is highly sensitive to its bonding and steric environment. rsc.org For this compound, the bulky TBDMS group influences the electronic structure around the nitrogen, which is reflected in its ¹⁵N chemical shift compared to the unsubstituted phthalimide. This sensitivity allows researchers to monitor reactions at the nitrogen center, such as silyl (B83357) group transfer or cleavage, providing direct evidence for proposed reaction pathways. Furthermore, ¹⁵N-labeled phthalimide has been used as an internal standard in NMR-based screening due to its distinct signal. researchgate.net
Dynamic NMR (DNMR) spectroscopy can be employed to investigate reversible intramolecular and intermolecular processes that occur on the NMR timescale. capes.gov.br For this compound and related silylated amides, a key dynamic process is the intermolecular exchange of the silyl group between nitrogen atoms of different molecules.
This exchange can be studied using variable-temperature NMR experiments. At low temperatures, the exchange is slow, and distinct signals are observed for the silylated and non-silylated species (if present in a mixture). As the temperature is increased, the rate of exchange accelerates. This leads to a broadening of the NMR signals corresponding to the atoms involved in the exchange (e.g., the silyl group protons and the aromatic protons of the phthalimide). At a sufficiently high temperature, the exchange becomes so rapid that the signals coalesce into a single, time-averaged peak. By analyzing the line shapes of the spectra at different temperatures, it is possible to calculate the kinetic and thermodynamic parameters (e.g., activation energy) for the silyl exchange process.
Mass Spectrometry (MS) Techniques
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental formula. rsc.orgnih.gov For this compound (C₁₄H₁₉NO₂Si), the calculated monoisotopic mass is 261.1185 Da. An experimental HRMS measurement yielding a value that matches this theoretical mass to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental composition.
In addition to the molecular ion peak ([M]⁺), the mass spectrum of this compound is characterized by a prominent fragment ion. The tert-butyldimethylsilyl group is known for its predictable fragmentation pattern, most notably the facile loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 Da. nih.govresearchgate.net This results in a highly abundant ion at [M-57]⁺, which is often the base peak in the spectrum. This characteristic fragmentation is a key diagnostic feature for identifying the presence of a TBDMS group in a molecule.
Table 2: HRMS Data for this compound
| Formula | Species | Calculated m/z | Observed m/z | Key Fragment | Fragment m/z |
|---|---|---|---|---|---|
| C₁₄H₁₉NO₂Si | [M+H]⁺ | 262.1263 | Typically within ±5 ppm | [M-C₄H₉]⁺ | 204.0532 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. rsc.org The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
The most prominent features in the spectrum are the strong absorption bands corresponding to the carbonyl (C=O) groups of the imide ring. Due to asymmetric and symmetric stretching modes, imides typically show two distinct carbonyl bands. For N-substituted phthalimides, these bands are generally observed in the region of 1700-1780 cm⁻¹. chemicalbook.comchemicalbook.com The presence of the electron-donating silyl group on the nitrogen atom can slightly lower these frequencies compared to more electron-withdrawing N-substituents.
Other important vibrations include the C-H stretching of the aromatic ring (around 3050-3100 cm⁻¹) and the aliphatic C-H stretching of the tert-butyl and methyl groups (around 2850-2960 cm⁻¹). Vibrations associated with the silicon-carbon bonds (Si-C) of the TBDMS group are also present, typically appearing in the fingerprint region of the spectrum.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Imide Carbonyl | Asymmetric C=O Stretch | ~ 1770 - 1780 | Strong |
| Imide Carbonyl | Symmetric C=O Stretch | ~ 1710 - 1720 | Strong |
| Aromatic C-H | Stretch | ~ 3050 - 3100 | Medium |
| Aliphatic C-H | Stretch | ~ 2850 - 2960 | Strong |
X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives
X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of crystalline solids. For derivatives of this compound, this technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering a definitive picture of their solid-state conformation and packing. While the crystal structure of the parent this compound is not extensively reported in publicly available literature, analysis of closely related N-substituted phthalimide derivatives offers significant insights into the structural characteristics that define this class of compounds.
Research into the crystal structures of various phthalimide derivatives consistently reveals the rigid and planar nature of the phthalimide moiety. This planarity facilitates a range of non-covalent interactions, which are crucial in dictating the crystal packing and ultimately the material's bulk properties.
In a similar vein, the crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate was elucidated, revealing a protonated central nitrogen atom and a complex network of hydrogen bonds. nih.gov The two phthalimide units in this molecule are oriented at a dihedral angle of 22.07 (3)° to each other. nih.gov The crystal packing is further characterized by offset π–π stacking between adjacent phthalimide rings, with a centroid-centroid distance of 4.0143 (7) Å, and an extensive hydrogen-bonding network involving the ammonium (B1175870) group, water molecules, and the chloride ion. nih.gov
Another relevant example is the X-ray diffraction analysis of N-(trifluorosilylmethyl)phthalimide. researchgate.net This study is particularly noteworthy as it involves a silicon-containing substituent on the phthalimide nitrogen. The analysis revealed an intramolecular interaction between the silicon atom and one of the carbonyl oxygen atoms of the phthalimide group, a feature characteristic of draconoids. researchgate.net This interaction is noted to be relatively weak in the crystalline state. researchgate.net
The crystallographic data for these derivatives underscore the common structural motifs within the N-substituted phthalimide family. The phthalimide group typically maintains its planarity, and the crystal packing is often governed by a combination of van der Waals forces, π–π stacking, and, where applicable, hydrogen bonding.
The following tables summarize key crystallographic data for some representative phthalimide derivatives, illustrating the typical parameters observed in such structures.
Table 1: Crystallographic Data for bis(2-phthalimidoethyl)ammonium chloride dihydrate nih.gov
| Parameter | Value |
| Chemical Formula | C₂₀H₁₈N₃O₄⁺·Cl⁻·2H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.2309 (4) |
| b (Å) | 8.1278 (2) |
| c (Å) | 15.9392 (4) |
| β (°) | 102.329 (1) |
| Volume (ų) | 2052.09 (9) |
| Z | 4 |
Table 2: Selected Intermolecular Interactions for bis(2-phthalimidoethyl)ammonium chloride dihydrate nih.gov
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| Hydrogen Bond | N2-H2A···Cl1 | 0.91 | 2.21 | 3.1093 (15) | 169 |
| Hydrogen Bond | O1W-H1WA···Cl1 | 0.84 | 2.41 | 3.2435 (16) | 171 |
| Hydrogen Bond | O1W-H1WB···O4 | 0.84 | 2.03 | 2.859 (2) | 170 |
| π–π Stacking | Cg(1)···Cg(2) | - | - | 4.0143 (7) | - |
| Cg(1) and Cg(2) represent the centroids of the two phthalimide ring systems. |
These detailed crystallographic studies on derivatives provide a solid foundation for understanding the structural chemistry of this compound and predicting its behavior in the solid state. The interplay of the bulky, hydrophobic tert-butyldimethylsilyl group with the planar, polar phthalimide moiety is expected to result in unique crystal packing arrangements, which can be definitively determined through X-ray crystallography.
Mechanistic Investigations and Reaction Pathway Elucidation
Elucidation of Radical Reaction Pathways
While N-(tert-Butyldimethylsilyl)phthalimide is not typically employed as a radical precursor in the same manner as N-hydroxyphthalimide (NHPI) or N-acyloxyphthalimide esters, radical pathways involving structurally similar N-silyl phthalimide (B116566) derivatives have been elucidated. nih.govresearchgate.net The key mechanistic pathway involves a photoinduced single electron transfer (SET) followed by a desilylation step.
Studies on N-(trimethylsilylmethoxyalkyl)phthalimides show that these molecules undergo efficient and regioselective photocyclization. The mechanism proposed for these reactions involves an intramolecular SET from the oxygen atom of the α-silylmethoxy group to the singlet excited state of the phthalimide moiety. koreascience.kr This transfer generates a zwitterionic biradical intermediate. Subsequent, rapid desilylation of the α-silylmethoxy cation radical portion of this intermediate occurs, followed by cyclization via the coupling of the resulting radicals to form heterocyclic products. koreascience.krbeilstein-journals.org In this sequence, the silyl (B83357) group plays a critical role in facilitating the formation of a carbon-centered radical in a highly regioselective manner. beilstein-journals.org
In contrast to the singlet SET pathway observed in methanol, photoreactions of N-(trimethylsilylmethoxyethyl)phthalimide in acetone (B3395972) proceed through different routes. These include triplet carbonyl hydrogen abstraction and triplet carbonyl silyl group abstraction pathways, leading to different cyclized products. koreascience.kr However, the singlet SET pathway is the dominant mechanism in polar solvents like methanol. koreascience.kr This highlights the influence of the reaction environment on the operative radical pathway.
Studies on Catalytic Cycles in Photoredox and Organocatalytic Systems
The direct participation of this compound in photoredox and organocatalytic cycles is not extensively documented, as these cycles typically rely on functionalities like N-hydroxy or N-acyloxy groups to initiate the process. rsc.orgnih.gov However, the principles can be understood from related systems. For example, the photoredox-catalyzed alkylation of alkenyl carboxylic acids with N-(acyloxy)phthalimides proceeds via a Ru(I)/Ru(II) catalytic cycle. rsc.org In this cycle, the photocatalyst, after excitation by visible light, reduces the N-(acyloxy)phthalimide, initiating a decarboxylation to form an alkyl radical.
Similarly, organocatalytic strategies have been developed for the decarboxylative alkylation of NHPI esters. One such system utilizes a pyridine-boryl radical in a metal-free catalytic cycle. nih.gov In these established cycles, the phthalimide derivative is a substrate that is consumed and regenerated in its activated form.
The photocyclization of N-(silylmethoxyalkyl)phthalimides can be viewed within a photoredox framework where the molecule itself contains both the electron donor (the α-silylmethoxy group) and the acceptor (the phthalimide). koreascience.krbeilstein-journals.org The process is initiated by light and involves a sequential SET-desilylation, which constitutes a type of intramolecular photoredox event rather than a catalytic cycle involving external catalysts. beilstein-journals.org
Detailed Silylation Mechanisms and Reactivity Profiles
The synthesis of this compound typically involves the reaction of phthalimide with a silylating agent like tert-butyldimethylsilyl chloride (TBDMS-Cl). The mechanism of this silylation is analogous to the well-studied silylation of alcohols. A common and highly effective method employs a base such as imidazole (B134444) in a solvent like N,N-dimethylformamide (DMF). organic-chemistry.org The reaction is believed to proceed through the formation of a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, in situ. organic-chemistry.org This intermediate then readily transfers the TBDMS group to the nitrogen of phthalimide.
Table 1: Conditions for Silylation of Phthalimide Analogs
| Substrate | Silylating Agent | Base/Catalyst | Solvent | Outcome |
|---|---|---|---|---|
| N-phthaloylchitosan | TBDMS-Cl | Imidazole | DMF | Regioselective silylation of primary alcohols. nih.gov |
| N-phthaloylchitosan | TBDMS-Cl | DMAP | Pyridine | Chemoselective protection with varying degrees of substitution. nih.gov |
The reactivity profile of this compound is characterized by the stability of the silicon-nitrogen bond. This bond is generally stable to aqueous base but can be cleaved under specific conditions. organic-chemistry.org For instance, the cleavage of the related N-silyl group in N-(trimethylsilylmethoxyalkyl)phthalimides is a key step in their photocyclization, occurring from a cation radical intermediate. koreascience.krbeilstein-journals.org This indicates that the reactivity of the N-Si bond can be significantly altered upon single electron oxidation.
Control over Regioselectivity and Stereoselectivity in Complex Transformations
Control over selectivity is a fundamental challenge in organic synthesis, and phthalimide derivatives are often involved in complex, stereospecific reactions. researchgate.net
Regioselectivity in Silylation: Studies on the silylation of N-phthaloylchitosan, a complex polymer with multiple hydroxyl groups, demonstrate excellent control over regioselectivity. Using TBDMS-Cl in an imidazole/DMF system, it is possible to achieve regioselective silylation at the primary alcohol positions, with a degree of substitution up to 0.92 at room temperature. nih.gov The choice of solvent and base, along with reaction temperature, significantly influences the degree of substitution and the selectivity of the protection. nih.gov
Regioselectivity in Photocyclization: The intramolecular SET-photochemical reactions of N-(silylmethoxyalkyl)phthalimides provide a powerful example of regiocontrol. The cyclization occurs selectively through a process where the phthalimide carbonyl carbon bonds to the carbon of the side chain that originally bore the trimethylsilyl (B98337) group. koreascience.kr This outcome is a direct consequence of the SET-desilylation mechanism, which regioselectively generates the necessary carbon-centered radical. beilstein-journals.org The length of the alkyl chain linking the donor and acceptor moieties controls the size of the resulting heterocyclic ring, demonstrating the synthetic utility of this regioselective process for constructing medium and large ring systems. koreascience.kr
Table 2: Regioselective Photocyclization of N-(trimethylsilylmethoxyalkyl)phthalimides
| Alkyl Chain Length | Solvent | Reaction Type | Product | Yield |
|---|---|---|---|---|
| Ethyl | Methanol | Singlet SET Photocyclization | 6-membered ring | High |
| n-Propyl | Methanol | Singlet SET Photocyclization | 7-membered ring | High |
| n-Butyl | Methanol | Singlet SET Photocyclization | 8-membered ring | High |
| Ethyl | Acetone | Triplet H-abstraction/Silyl-abstraction | Multiple products | - |
(Data synthesized from findings in reference koreascience.kr)
Stereoselectivity in Related Reactions: While not directly involving this compound, related photoredox reactions using N-(acyloxy)phthalimides show high levels of stereoselectivity. For instance, dual decarboxylative couplings with alkenyl carboxylic acids can deliver alkylated styrene (B11656) derivatives in a highly regio- and stereo-selective manner. rsc.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to determine optimized geometries, vibrational frequencies, and the energies of molecular orbitals.
Electronic Structure and Frontier Molecular Orbitals: Studies on the parent phthalimide (B116566) and its simple derivatives, such as N-bromophthalimide, have utilized DFT methods with basis sets like 6-31G* and 6-311+G** to perform normal coordinate analysis and assign vibrational frequencies. These calculations provide excellent agreement with experimental FT-IR spectra. For N-(tert-Butyldimethylsilyl)phthalimide, similar DFT calculations could elucidate the influence of the bulky, electron-donating silyl (B83357) group on the electronic structure of the phthalimide core.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO would likely be delocalized over the phthalimide ring, with some contribution from the nitrogen and silicon atoms, while the LUMO would be predominantly located on the electron-deficient phthaloyl group.
Illustrative Data from Quantum Chemical Calculations: While specific calculated values for this compound are not available in the cited literature, a typical output from a DFT calculation (e.g., at the B3LYP/6-31G* level) would resemble the data in the table below.
| Calculated Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 Debye | Measures molecular polarity |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. For phthalimide derivatives, computational studies have explored mechanisms like cyclization and substitution reactions.
For instance, the acetic acid-catalyzed formation of N-phenylphthalimide has been investigated computationally at the second-order Møller-Plesset perturbation (MP2) level of theory. These studies detailed a two-step addition-elimination mechanism, identifying the rate-determining step and showing how the catalyst facilitates the reaction by acting as a proton shuttle.
Similarly, computational modeling could be applied to reactions involving this compound. A key reaction would be the cleavage of the N-Si bond, which is fundamental to its use as a protecting group or in synthesis. Theoretical calculations could model the hydrolysis of this bond under acidic or basic conditions, identifying the transition state for the nucleophilic attack on the silicon atom and calculating the activation energy for the reaction. Such a study would provide insights into the stability of the compound and the conditions required for its cleavage.
Molecular Dynamics Simulations (if applicable to reaction dynamics or conformational analysis)
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes and intermolecular interactions. While MD simulations specific to this compound are not found in the search results, studies on other complex phthalimide derivatives demonstrate the utility of this technique.
Conformational Analysis: The N-(tert-Butyldimethylsilyl) group introduces significant conformational flexibility. The bond between the phthalimide nitrogen and the silicon atom is a single bond, allowing for rotation. Furthermore, the tert-butyl group attached to the silicon can also rotate. MD simulations could be used to explore the conformational landscape of this compound. These simulations would reveal the preferred rotational orientations (dihedral angles) of the silyl group relative to the plane of the phthalimide ring and identify the energy barriers between different conformers. This information is crucial for understanding how the molecule's shape influences its packing in a crystal lattice or its interaction with other molecules in solution.
In studies of novel phthalimide derivatives designed as potential enzyme inhibitors, MD simulations have been used to check the stability of ligand-protein complexes over time. By analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can assess the stability of the binding pose and the flexibility of different parts of the molecule within a biological target. Although this compound itself is not typically studied in a biological context, these methods highlight the power of MD in analyzing molecular stability and dynamics.
Conclusion and Future Research Directions
Synthesis and Mechanistic Understanding of N-(tert-Butyldimethylsilyl)phthalimide
The primary route to this compound involves the reaction of phthalimide (B116566) with a silylating agent, typically tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base. The reaction proceeds via the deprotonation of the acidic N-H proton of phthalimide by a suitable base, such as an amine or a carbonate, to form the phthalimide anion. This anion then acts as a nucleophile, attacking the silicon atom of TBDMSCl and displacing the chloride to form the N-Si bond.
Further mechanistic studies, potentially employing computational modeling and kinetic analysis, could provide deeper insights into the transition state and the influence of various solvents and bases on the reaction rate and efficiency. medigraphic.com A more detailed understanding of the reaction mechanism could lead to the development of more efficient and environmentally benign synthetic protocols, for instance, through the use of catalytic methods or flow chemistry.
| Reactant 1 | Reactant 2 | Base | Product |
| Phthalimide | tert-Butyldimethylsilyl chloride | Amine/Carbonate | This compound |
Emerging Roles in Novel Synthetic Strategies
The utility of the phthalimide group as a protecting group for primary amines is well-established in organic synthesis, often utilized in the Gabriel synthesis of amines. mdpi.comresearchgate.net The introduction of the tert-butyldimethylsilyl group onto the phthalimide nitrogen presents new opportunities for its application in synthetic strategies. The N-Si bond in this compound can be selectively cleaved under specific conditions, allowing for the controlled release of the phthalimide anion or its derivatives.
Recent research has highlighted the use of N-substituted phthalimides in various synthetic transformations. For instance, N-acyloxyphthalimides have been employed as precursors for tertiary radicals in visible-light photocatalysis, enabling the formation of new carbon-carbon bonds. nih.gov While not specifically demonstrated with the tert-butyldimethylsilyl variant, this suggests a potential avenue for exploring the radical chemistry of this compound.
Furthermore, the bulky tert-butyldimethylsilyl group can exert significant steric influence, which could be exploited in diastereoselective reactions. The development of new synthetic methodologies where this compound acts as a chiral auxiliary or a sterically demanding reagent is a promising area for future research.
Potential for Further Exploration in Interdisciplinary Chemical Research
The unique electronic and structural properties of this compound make it a candidate for exploration in various interdisciplinary fields of chemistry.
Materials Science: Phthalimide-based polymers are known for their thermal stability and are being investigated for applications such as gas separation membranes. organic-chemistry.orgnih.gov The incorporation of the bulky and hydrophobic tert-butyldimethylsilyl group into phthalimide-containing polymers could significantly alter their physical properties, such as solubility, processability, and microporosity. Research into the synthesis and characterization of polymers derived from or incorporating this compound could lead to the development of new high-performance materials.
Medicinal Chemistry: Phthalimide derivatives have a long history in medicinal chemistry, with a wide range of biological activities including anti-inflammatory, anticancer, and immunomodulatory effects. redalyc.orgacs.orgscielo.org.mx While the biological activity of this compound itself has not been extensively reported, its potential as a scaffold for the synthesis of new bioactive molecules is considerable. The silyl (B83357) group could be used as a handle for further functionalization or as a bioisosteric replacement for other groups to modulate the pharmacokinetic and pharmacodynamic properties of phthalimide-based drugs. In silico studies and biological evaluations of derivatives of this compound could uncover new therapeutic agents. medigraphic.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(tert-Butyldimethylsilyl)phthalimide derivatives?
- Methodological Answer : The synthesis typically involves Stille coupling reactions using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) in refluxing m-xylene under nitrogen. For example, N-(tert-Butyldimethylsilyl)-4-(pyridin-2-yl)phthalimide is synthesized by reacting N-(tert-Butyldimethylsilyl)-4-bromophthalimide with 2-(trimethylstannyl)pyridine. Purification is achieved via silica gel chromatography with gradients of CH₂Cl₂ and CH₂Cl₂:MeOH (50:1). Key parameters include degassing solvents to prevent oxidation and maintaining anhydrous conditions to preserve silyl group integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Comprehensive characterization requires multi-nuclear NMR (¹H, ¹³C), IR spectroscopy, and HRMS. For instance, ¹H-NMR of N-(tert-Butyldimethylsilyl) derivatives shows distinct peaks for tert-butyldimethylsilyl (TBS) groups (e.g., δ 0.55 ppm for Si(CH₃)₂). IR confirms carbonyl stretches (~1759 cm⁻¹ for phthalimide). HRMS validates molecular weight and isotopic patterns, critical for confirming purity .
Q. How can solubility challenges during purification be addressed?
- Methodological Answer : Low solubility in polar solvents can be mitigated by using mixed-solvent systems (e.g., CH₂Cl₂:MeOH gradients) during column chromatography. Sonication in dimethyl sulfoxide (DMSO-d₆) aids in dissolving stubborn intermediates for NMR analysis .
Advanced Research Questions
Q. What strategies enable selective C═O bond reduction in this compound?
- Methodological Answer : Nickel(0) catalysts, such as nanoparticles stabilized on supports, selectively reduce phthalimide carbonyls while preserving silyl groups. Reaction optimization includes tuning temperature (60–80°C) and solvent polarity (e.g., THF). Post-reaction analysis via SEM and TEM confirms catalyst morphology and activity .
Q. How does the tert-butyldimethylsilyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The TBS group enhances steric protection of adjacent functional groups, enabling regioselective transformations. For example, in Stille couplings, the silyl moiety prevents undesired side reactions at the phthalimide nitrogen. However, alkaline conditions (e.g., NaOH) may hydrolyze the silyl group, necessitating pH-controlled environments .
Q. What are the applications of this compound in bioactive molecule design?
- Methodological Answer : This derivative serves as a precursor for kinase inhibitors, where the silyl group improves lipophilicity and bioavailability. Post-functionalization via Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 4-position of the phthalimide, as validated by in vitro kinase assays .
Data Contradictions and Resolution
- Stability in Alkaline Media : notes that some silyl-phthalimide derivatives hydrolyze rapidly under alkaline conditions, contradicting their use in basic reaction environments. Resolution involves using mild bases (e.g., NaHCO₃) or buffered systems to maintain pH < 9 during synthesis .
- Catalyst Selection : While highlights nickel(0) for C═O reduction, relies on palladium for cross-coupling. Researchers must tailor catalyst choice to the target transformation (reduction vs. C–C bond formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
